

Zosurabalpin: A Technical Guide to its Molecular Structure and Discovery

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Compound of Interest

Compound Name: Zosurabalpin

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Abstract

Zosurabalpin (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against carbapenem-resistant *Acinetobacter baumannii* (CRAB), a pathogen designated as a critical priority by the World Health Organization.[1][2] This document provides a detailed technical overview of the molecular structure of **Zosurabalpin**, the experimental methodologies employed in its discovery and characterization, and quantitative data supporting its preclinical profile. Its novel mechanism of action, which involves the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]

Molecular Structure and Physicochemical Properties

Zosurabalpin is a structurally complex synthetic organic molecule. Its macrocyclic peptide architecture is a key determinant of its biological activity.

Chemical and Physical Data

The fundamental properties of the **Zosurabalpin** molecule are summarized below. This data is crucial for understanding its behavior in biological systems and for further medicinal chemistry efforts.

Property	Value	Citation(s)
Molecular Formula	C ₄₃ H ₅₀ N ₈ O ₅ S	[6][7][8]
Molecular Weight	790.97 g/mol	[8][9][10]
Exact Mass	790.3600 Da	[7]
CAS Number	2379336-76-0	[5][6][9]
Class	Tethered Macrocyclic Peptide (MCP)	[11][12][13]
Appearance	White to off-white solid	[9]

Structural Identifiers

For unambiguous identification and computational modeling, the following structural identifiers are provided.

Identifier Type	Value	Citation(s)
IUPAC Name	4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.0 ^{3,8}]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid	[6][8]
SMILES	<chem>CN1--INVALID-LINK--N--INVALID-LINK--CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O">C@HCC5=CNC6=CC=CC=C65</chem>	[6][8][14]
InChI Key	NJFUXFYUHHHOJ-FSEITFBQSA-N	[8]

In Vitro Activity

Zosurabalpin's potent activity is specific to *Acinetobacter* species. The minimum inhibitory concentration (MIC) is a critical measure of its efficacy.

Parameter	Value	Condition	Citation(s)
MIC ₅₀ / MIC ₉₀	0.12 / 0.25 µg/mL	vs. <i>A. baumannii</i> -calcoaceticus complex (n=133) in Cation-Adjusted Mueller Hinton Broth (CAMHB) + 20% horse serum	[15][16]
MIC ₅₀ / MIC ₉₀	0.25 / 0.5 µg/mL	vs. <i>A. baumannii</i> -calcoaceticus complex (n=133) in CAMHB + 20% human serum	[15][16]
MIC Range	0.12 - 1.0 mg/L	vs. CRAB isolates	[17]
MIC ₉₀	1 mg/L	vs. 129 resistant <i>A. baumannii</i> clinical isolates	[15]

Experimental Protocols

The discovery and characterization of **Zosurabalpin** involved a multi-stage process, from initial screening to detailed structural biology.

Hit Identification: Whole-Cell Phenotypic Screening

The initial discovery of the macrocyclic peptide class to which **Zosurabalpin** belongs was achieved through a large-scale, high-throughput phenotypic screen.

- Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from Tranzyme Pharma was used.[13][15][18]

- **Assay Principle:** The screen was a whole-cell growth inhibition assay designed to identify compounds with antibacterial activity against a panel of human pathogens.
- **Bacterial Strains:** The primary screen included a collection of type strains, including *Acinetobacter baumannii* ATCC 19606.[13]
- **Methodology:**
 - Bacterial cultures were grown to a logarithmic phase.
 - Cultures were diluted to a final inoculum of approximately 5×10^5 CFU/mL in 96-well or 384-well microtiter plates containing the test compounds at desired concentrations.[19]
 - Plates were incubated for 20 to 24 hours for *Acinetobacter* isolates.[19]
 - Bacterial growth was assessed by visual inspection or by measuring the optical density at 600 nm (OD_{600}).[19]
 - The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a "trailing" phenomenon (partial inhibition over a range of concentrations), the MIC was recorded as the concentration causing at least an 80% reduction in growth compared to the control.[19]
- **Outcome:** This screen identified an initial hit compound, RO7036668, which possessed an L-Orn-L-Orn-L-N-Me-Trp subunit and showed an MIC of 4 mg/L against *A. baumannii*. [13]

Lead Optimization and Medicinal Chemistry

Following the identification of the initial hit, a systematic medicinal chemistry campaign was undertaken to improve potency, selectivity, and pharmacokinetic properties.

- **Strategy:** Structure-activity relationship (SAR) studies were conducted by modifying the macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering aromatic substitutions.[15]
- **Key Intermediate:** An intermediate lead, RO7075573, was developed with significantly improved potency ($MIC \leq 0.06 - 0.5 \mu\text{g/ml}$) against a broad panel of *A. baumannii* strains.[15]

- Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat plasma precipitation assay was developed to screen for compounds with reduced off-target liabilities.[12]
- Selection of **Zosurabalpin**: This optimization process led to the synthesis of **Zosurabalpin**, an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25 mg/L) while demonstrating markedly improved tolerability, making it a viable clinical candidate.[15][18]

Mechanism of Action Determination

The novel mechanism of action was elucidated through genetic and biochemical studies.

- Resistance Studies: Spontaneous resistance was induced in *A. baumannii* by exposing the bacteria to incrementally increasing concentrations of **Zosurabalpin**. [3][18]
- Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two unique mutations in the gene for LptG. [3][18]
- Target Identification: LptF and LptG are core components of the LptB2FGC complex, an essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC complex was the molecular target of **Zosurabalpin**. [3][18]

Structural Elucidation by Cryo-Electron Microscopy (Cryo-EM)

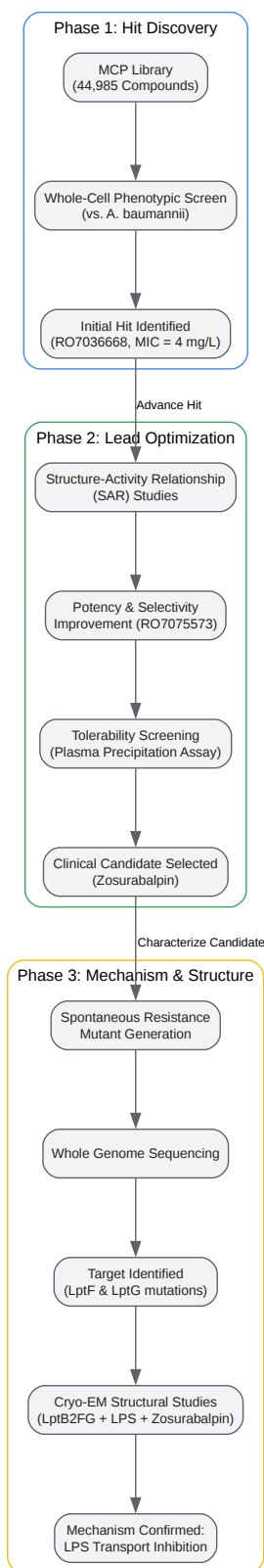
To visualize the molecular interactions between **Zosurabalpin**, its target, and the native substrate, high-resolution cryo-EM was employed.

- Sample Preparation:
 - The LptB2FG complex from *Acinetobacter baylyi* was overexpressed and purified. [20]
 - The purified protein complex was reconstituted into a detergent micelle or lipid nanodisc environment to maintain its structural integrity outside of the native membrane.

- The complex was incubated with both its natural substrate, LPS, and **Zosurabalpin** (or a close analogue) to form a ternary complex.[18]
- Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
- Data Collection & Processing:
 - Images of the frozen, hydrated particles were collected using a transmission electron microscope equipped with a direct electron detector.
 - Advanced image processing software was used to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.
- Structural Finding: The cryo-EM structure revealed that **Zosurabalpin** traps the LptB2FG complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site formed by both the transporter protein and the LPS molecule, effectively jamming the transporter and preventing the release of LPS, leading to its toxic accumulation in the inner membrane and subsequent cell death.[21]

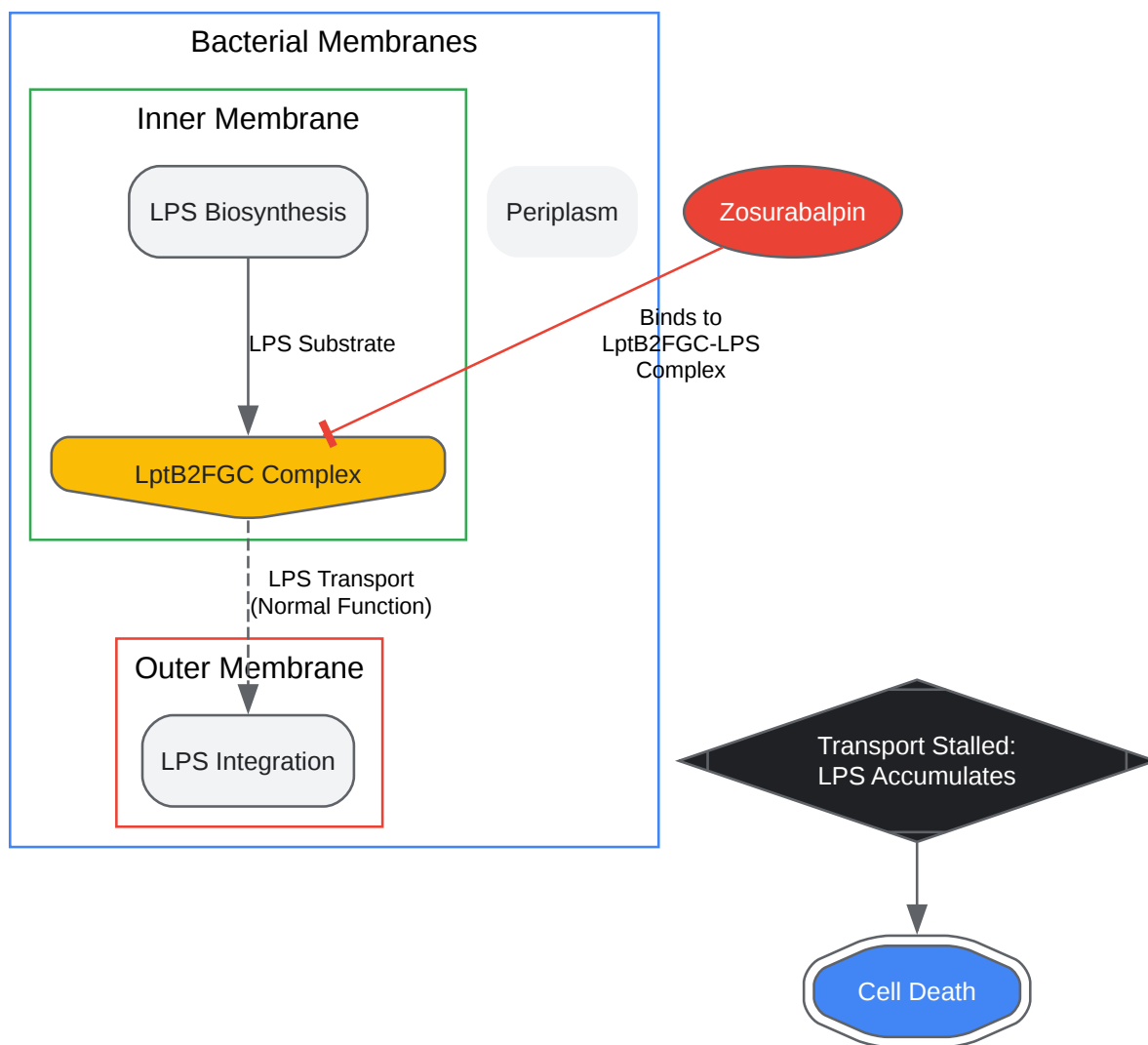
Workflow and Pathway Diagrams

Visual representations of the experimental processes provide a clear understanding of the logical flow from discovery to characterization.



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Caption: The discovery workflow for **Zosurabalpin**, from initial high-throughput screening to structural elucidation.



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Caption: Mechanism of action of **Zosurabalpin**, illustrating the inhibition of the LptB2FGC complex.

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